molecular formula C19H22N2O5S B12078878 Methyl 2-butyramido-5-((2-methoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Methyl 2-butyramido-5-((2-methoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B12078878
M. Wt: 390.5 g/mol
InChI Key: APOOPYZEVHKODL-UHFFFAOYSA-N
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Description

Methyl 2-butyramido-5-((2-methoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a thiophene-derived compound with a complex substitution pattern. Its structure includes:

  • Position 5: A (2-methoxyphenyl)carbamoyl group, contributing π-π stacking and hydrogen-bonding capabilities.
  • Position 4: A methyl group, providing steric bulk.
  • Position 3: A methyl ester, influencing solubility and reactivity.

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

methyl 2-(butanoylamino)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C19H22N2O5S/c1-5-8-14(22)21-18-15(19(24)26-4)11(2)16(27-18)17(23)20-12-9-6-7-10-13(12)25-3/h6-7,9-10H,5,8H2,1-4H3,(H,20,23)(H,21,22)

InChI Key

APOOPYZEVHKODL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C(=C(S1)C(=O)NC2=CC=CC=C2OC)C)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl 2-butyramido-5-((2-methoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound involves multi-step organic synthesis techniques. The key steps typically include the formation of the thiophene ring, the introduction of the butyramido group, and the attachment of the methoxyphenyl carbamoyl moiety. This complex synthetic pathway highlights the compound's intricate structure and potential for diverse biological applications.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, similar derivatives have shown cytotoxic effects against various cancer cell lines, including neuroblastoma and glioblastoma. In one study, a related compound demonstrated lethal concentrations (LC50) significantly lower than existing treatments, indicating a higher potency against resistant cancer cells .

Table 1: Cytotoxicity Data of Related Compounds

Compound NameCell LineLC50 (nM)Reference
Compound A (related structure)U87 (Glioblastoma)200
Compound B (related structure)BE (Neuroblastoma)18.9
Methyl 2-butyramido...TBDTBDTBD

Case Studies

  • Anticancer Efficacy : In vitro studies on compounds with similar structures have shown that they can significantly inhibit cell growth in cancer models. For example, a study on a related benzimidazole derivative reported that it could reduce cell viability in glioblastoma cells by over 90% at optimal concentrations when combined with radiation therapy . This suggests that methyl 2-butyramido... may have similar synergistic effects.
  • Resistance Mechanisms : Research indicates that certain derivatives can overcome drug resistance in cancer treatment by targeting multiple pathways involved in cell survival and proliferation. This characteristic is crucial for developing effective therapies against resistant tumors .

Comparison with Similar Compounds

Substituent Variations at Position 2

The acyl/amino group at position 2 significantly impacts reactivity and pharmacokinetics:

Compound Name (Position 2) Substituent Molecular Weight Key Properties Reference
Target Compound Butyramido 393.45 (calc.) High lipophilicity, stable amide bond -
Methyl 2-amino-... (e.g., ) -NH₂ 320.36 Higher reactivity (nucleophilic amino group)
Methyl 2-isobutyramido-... Isobutyramido 393.45 Branched acyl group; similar lipophilicity but altered steric effects

Key Observations :

  • Butyramido vs. Amino: The amino group () increases reactivity but may reduce metabolic stability compared to the acylated butyramido group.
  • Butyramido vs.

Substituent Variations at Position 5

The carbamoyl aryl group at position 5 modulates electronic and steric properties:

Compound Name (Position 5) Substituent Molecular Weight Key Properties Reference
Target Compound 2-Methoxyphenyl 393.45 Electron-donating methoxy group enhances π-π interactions -
Methyl 2-...-5-((3-chlorophenyl)carbamoyl)-... 3-Chlorophenyl 424.33 (calc.) Electron-withdrawing Cl increases polarity; potential H-bond acceptor
Methyl 2-...-5-((4-ethoxyphenyl)carbamoyl)-... 4-Ethoxyphenyl 444.54 Ethoxy group increases lipophilicity and steric bulk

Key Observations :

  • 2-Methoxy vs. 3-Chloro : The methoxy group (target) enhances electron density, favoring interactions with aromatic residues, while chloro () increases electrophilicity.
  • Ethoxy vs.

Substituent Variations at Position 3 (Ester Group)

The methyl ester at position 3 is a common feature, but ethyl esters (e.g., ) alter solubility and hydrolysis rates:

Compound Name (Position 3) Substituent Molecular Weight Key Properties Reference
Target Compound Methyl ester 393.45 Moderate solubility; prone to esterase-mediated hydrolysis -
Ethyl 2-amino-... (e.g., ) Ethyl ester Higher MW Increased lipophilicity; slower hydrolysis

Key Observations :

  • Methyl esters are more metabolically labile than ethyl esters, impacting bioavailability.

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